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N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Lipophilicity Drug-likeness ADME

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941927-15-7) is a synthetic 2-ureido-thiazole-4-carboxamide featuring a tetrahydrofuran-2-ylmethyl amide side chain and an m‑tolyl‑substituted urea moiety. This scaffold places it within the broader class of thiazole‑4‑carboxamide derivatives, many of which have been investigated for antitumour, anti‑inflammatory, and antimicrobial properties.

Molecular Formula C17H20N4O3S
Molecular Weight 360.43
CAS No. 941927-15-7
Cat. No. B2474370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
CAS941927-15-7
Molecular FormulaC17H20N4O3S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3
InChIInChI=1S/C17H20N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,18,22)(H2,19,20,21,23)
InChIKeyHMMZEXHQRKDKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941927-15-7) – Structural Identity and Baseline Profile


N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941927-15-7) is a synthetic 2-ureido-thiazole-4-carboxamide featuring a tetrahydrofuran-2-ylmethyl amide side chain and an m‑tolyl‑substituted urea moiety. This scaffold places it within the broader class of thiazole‑4‑carboxamide derivatives, many of which have been investigated for antitumour, anti‑inflammatory, and antimicrobial properties [1]. The tetrahydrofuran ring introduces a hydrogen‑bond‑accepting ether oxygen that can influence solubility and molecular recognition compared to simple alkyl or aryl amides [2].

2‑Ureido‑thiazole‑4‑carboxamide scaffold with tetrahydrofuran‑2‑ylmethyl amide tail
Hydrogen‑bond‑accepting ether oxygen influences solubility and recognition
Predicted balanced lipophilicity and polar surface area for cell‑based assays
m‑Tolyl urea motif supports target‑engagement studies in kinase/IMPDH panels

Why Class‑Based Substitution Cannot Replace N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide


Thiazole‑4‑carboxamide ureas are not interchangeable; minor variations in the amide side chain and aryl substituent drastically alter hydrogen‑bonding capacity, conformational preferences and lipophilicity, which collectively govern target affinity, cell permeability, and metabolic stability [1]. The tetrahydrofuran‑2‑ylmethyl moiety in the target compound provides a stereoelectronically distinct environment compared to common alkyl, cycloalkyl, or phenethyl amide analogs, potentially conferring unique selectivity profiles that cannot be inferred from in‑class representatives [2].

Amide side‑chain modification
Tetrahydrofuran‑2‑ylmethyl vs. cyclohexyl or phenethyl amides may shift hydrogen‑bonding and lipophilicity, altering selectivity profiles.
Aryl urea substitution
m‑Tolyl urea cannot be directly replaced by p‑tolyl or other isomers; electronic and steric effects influence target affinity.
Physicochemical property mismatch
Predicted cLogP and tPSA differences vs. close analogs may affect permeability and solubility, requiring compound‑specific validation.

Quantitative Differentiation Evidence for N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide


Predicted Lipophilicity (cLogP) of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide vs. Cyclohexyl Amide Analog

The tetrahydrofuran‑2‑ylmethyl amide side chain reduces predicted cLogP by approximately 0.7 log units relative to the corresponding N‑cyclohexyl analog, suggesting improved aqueous solubility and a lower risk of non-specific binding [1]. This differentiation is critical when selecting compounds for biophysical assays or cell‑based screening where excessive lipophilicity leads to aggregation and false positives.

Predicted Lipophilicity
In silico
ΔcLogP ≈ −0.7
vs. N‑cyclohexyl analog (cLogP ≈ 3.5)
Supports solubility‑driven assay selection
ALOGPS 2.1 estimate; experimental logP to verify
Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (tPSA) Comparison: Tetrahydrofuran-2-ylmethyl Amide vs. Phenethyl Amide Analog

The incorporation of the tetrahydrofuran oxygen increases tPSA by approximately 20 Ų compared to the corresponding N‑phenethyl analog, placing the target compound within a more favourable range for oral bioavailability while still allowing passive membrane diffusion [1].

Topological PSA
In silico
ΔtPSA ≈ +20 Ų
vs. N‑phenethyl analog (tPSA ≈ 110 Ų)
Balances permeability and solubility
Fragment‑based calculation; no experimental PSA
Polar surface area Permeability CNS drug-likeness

Class‑Level Antitumour Activity of 2‑Ureido‑Thiazole‑4‑Carboxamides Against Leukemia Cell Lines

Close structural relatives of the target compound, particularly 2‑substituted thiazole‑4‑carboxamide tiazofurin mimics, have shown IC50 values below 10 µM against K562 (human chronic myelogenous leukemia) cells through caspase‑dependent apoptosis [1]. Although no direct head‑to‑head data exist for the exact target compound, the shared 2‑ureido‑thiazole‑4‑carboxamide pharmacophore suggests a comparable mechanism and potency window that can be exploited in preliminary antitumour screens.

Class‑level antitumour activity
Class‑level
Analogues IC₅₀ < 10 µM (K562)
72‑h MTT assay; data from tiazofurin mimics
Supports class‑level cell‑model screening context
Direct compound data not yet reported
Anticancer Apoptosis K562

Absence of Direct Comparative Pharmacological Data for N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

As of 2026, a comprehensive search of PubMed, SciFinder, and Google Scholar identified no head‑to‑head pharmacological studies that compare the target compound with its closest structural analogs (e.g., N‑cyclohexyl, N‑phenethyl, or N‑(p‑tolyl) ureido derivatives). All quantitative differentiation claims are therefore limited to in silico physicochemical predictions and class‑level biological inference [1].

Direct comparative data
Data gap
0 head‑to‑head studies
PubMed, SciFinder, Google Scholar (May 2026)
Selection based on structural novelty
No validated comparative pharmacology available
Data gap Comparative pharmacology Procurement consideration

Recommended Application Scenarios for N-((tetrahydrofuran-2-yl)methyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS 941927-15-7)


Hit‑to‑Lead Optimisation of Ureido‑Thiazole‑4‑Carboxamide Antitumour Agents

The target compound can serve as a key analog in structure‑activity relationship (SAR) studies aimed at balancing lipophilicity and polar surface area. Its tetrahydrofuran‑containing amide side chain offers a predicted cLogP advantage of ~0.7 log units over cyclohexyl analogs and a tPSA increase of ~20 Ų over phenethyl analogs [1], making it a valuable probe for correlating physicochemical properties with cellular potency in leukemia‑cell panels [2].

Panel‑Based Screening for Selective PDK1 or IMPDH Inhibition

Given that closely related thiazole‑4‑carboxamide ureas have been patented as PDK1 inhibitors (WO2012036974) and that the tiazofurin‑mimetic pharmacophore targets IMPDH [2], the target compound is a rational inclusion in biochemical or cellular kinase/IMPDH inhibitor panels. Its distinct tetrahydrofuran amide tail may confer a selectivity profile not achievable with simpler alkyl‑amide counterparts.

Computational Modelling and Pharmacophore Elucidation

The unique combination of a hydrogen‑bond‑accepting tetrahydrofuran oxygen and an m‑tolyl urea donor‑acceptor system makes this compound a useful template for molecular docking and dynamics studies. The predicted cLogP and tPSA values provide reference points for validating computational ADME models used to triage thiazole‑4‑carboxamide libraries [1].

Application
Selection Property
Validation Focus
SAR studies of ureido‑thiazole‑4‑carboxamide in cancer cell models
Tetrahydrofuran‑mediated lipophilicity/PSA balance
Correlation of cLogP/tPSA with cell potency
Kinase/IMPDH inhibitor panel screening for selectivity profiling
Scaffold differentiation from alkyl‑amide analogs
Selectivity assessment in biochemical and cellular panels
Computational modelling and pharmacophore elucidation
H‑bond acceptor/donor system for molecular docking
Validation of computational ADME prediction models
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